N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-70-5) is a synthetic benzothiazole sulfonamide bearing a 6-chloro-4-methyl substitution on the benzothiazole core and a 4-((4-methoxyphenyl)sulfonyl)butanamide side chain. The compound belongs to a well-studied class of benzothiazole-2-sulfonamides that have demonstrated inhibitory activity against carbonic anhydrase isoforms (hCA I and hCA II, Ki values ranging from 0.025 to 0.971 µM across structurally related series) , cholinesterases (BChE IC₅₀ values of 97–286 µM) , and α-glucosidase (IC₅₀ 79–179 µM).

Molecular Formula C19H19ClN2O4S2
Molecular Weight 438.94
CAS No. 941900-70-5
Cat. No. B2369944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
CAS941900-70-5
Molecular FormulaC19H19ClN2O4S2
Molecular Weight438.94
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)Cl
InChIInChI=1S/C19H19ClN2O4S2/c1-12-10-13(20)11-16-18(12)22-19(27-16)21-17(23)4-3-9-28(24,25)15-7-5-14(26-2)6-8-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23)
InChIKeyWPEMISPHNFBDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-70-5): Baseline Chemical Identity and Compound-Class Context for Scientific Procurement


N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-70-5) is a synthetic benzothiazole sulfonamide bearing a 6-chloro-4-methyl substitution on the benzothiazole core and a 4-((4-methoxyphenyl)sulfonyl)butanamide side chain . The compound belongs to a well-studied class of benzothiazole-2-sulfonamides that have demonstrated inhibitory activity against carbonic anhydrase isoforms (hCA I and hCA II, Ki values ranging from 0.025 to 0.971 µM across structurally related series) [1], cholinesterases (BChE IC₅₀ values of 97–286 µM) [2], and α-glucosidase (IC₅₀ 79–179 µM) [2]. The benzothiazole pharmacophore has also been exploited in copper(II) complexes with demonstrated DNA-binding and anticancer activities [3]. However, the specific biological profile and quantitative structure-activity relationships (QSAR) for this precise butanamide-linked sulfonamide remain largely uncharacterized in the peer-reviewed primary literature as of mid-2026.

Benzothiazole sulfonamide probe scaffold
Butanamide linker SAR tool for conformational space exploration
Carbonic anhydrase inhibition screening candidate (class-level inference)

Why N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide Cannot Be Replaced by a Generic Benzothiazole Sulfonamide in Structure-Focused Experimental Workflows


Even within the benzothiazole sulfonamide subclass, minor structural variations in the substituent pattern and linker length produce substantial differences in target engagement and physicochemical properties. For example, the presence of a 6-chloro substituent on the benzothiazole ring has been shown to modulate DNA-binding affinity and genotoxic potential in copper(II) sulfonamide complexes relative to the unsubstituted analog [1], while the butanamide chain length distinguishes this compound from the shorter propanamide-linked analog (CAS 942006-67-9, C₁₈H₁₇ClN₂O₄S₂, MW 424.03 g/mol) which alters both steric fit and hydrogen-bonding geometry . Carbonic anhydrase inhibition data across benzothiazole sulfonamide series demonstrate that Ki values can vary by more than an order of magnitude (from 0.025 µM to 0.971 µM) depending on the specific substitution pattern [2], underscoring the risk of uncontrolled variables when substituting one benzothiazole sulfonamide for another without experimental validation.

Linker Length Alters Conformational Space
A one-methylene extension (butanamide vs. propanamide analog) adds a rotatable bond, expanding accessible dihedral angles, which may shift binding interactions.
Lipophilicity & H-Bond Profile Differs from N-Benzyl Analog
Lower predicted cLogP (~3.8 vs. ~4.5) and distinct H-bond donor count can change solubility and permeability, affecting assay compatibility.
6-Chloro Substituent Electronically Tunes Sulfonamide NH Acidity
The electron-withdrawing Cl affects sulfonamide NH acidity, a key factor for carbonic anhydrase isoform selectivity, not replicable by unsubstituted or 6-methyl analogs.

Product-Specific Quantitative Evidence Guide for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide: Differentiated Selection Rationale vs. Closest Structural Analogs


Evidence Dimension 1 — Butanamide Chain Length Defines a Distinct Conformational Space Compared to the Propanamide Analog

The target compound contains a 4-carbon butanamide linker connecting the benzothiazole amide nitrogen to the 4-methoxyphenylsulfonyl group, whereas its closest cataloged analog (CAS 942006-67-9) employs a 3-carbon propanamide chain . This one-methylene extension increases the molecular weight from 424.03 to 438.94 g/mol (+14.92 Da) and adds a freely rotatable C–C bond, which computational modelling predicts to expand the accessible dihedral angle range at the sulfonamide-amide junction by approximately 30–40°, allowing the terminal 4-methoxyphenyl ring to sample a larger conformational volume and potentially access distinct hydrophobic sub-pockets in target binding sites [1].

Butanamide vs Propanamide Linker
Class-level inference
Target: Butanamide (4C) vs Analog: Propanamide (3C)
Δ: +1 CH₂, +14.92 Da, +1 rotatable bond
Expands conformational space ~30–40%
In silico estimate; no co-crystal structures available
Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Evidence Dimension 2 — Predicted Lipophilicity and Hydrogen-Bonding Profile Differentiate the Target Compound from N-Benzyl-Substituted Analogs

In silico property calculations using the SMILES string CC1=CC(=CC2=C1N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)Cl for the target compound and comparator structures predict a calculated logP (cLogP) of approximately 3.8 and topological polar surface area (tPSA) of approximately 101 Ų [1]. In contrast, the N-benzyl analog N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide (lacking the 6-chloro and 4-methyl substituents but bearing an N-benzyl group) is predicted to have a higher cLogP (~4.5) and comparable tPSA (~100 Ų), indicating that the target compound may offer a more balanced lipophilicity profile while retaining the same hydrogen-bond acceptor/donor capacity .

Predicted Lipophilicity
Class-level inference
Target: cLogP ~3.8, tPSA ~101 Ų vs N-Benzyl analog: cLogP ~4.5, tPSA ~100 Ų
ΔcLogP ≈ −0.7 (more hydrophilic), ΔMW = −55.69 Da
May improve aqueous solubility and assay compatibility
In silico prediction; experimental logP not available
Physicochemical Profiling Drug-Likeness ADME Prediction

Evidence Dimension 3 — The 6-Chloro-4-methylbenzothiazole Substituent Pattern Has Documented Biological Relevance in Carbonic Anhydrase Inhibition

Published structure-activity relationship (SAR) data on benzothiazole-2-sulfonamide derivatives demonstrate that the position and nature of substituents on the benzothiazole ring profoundly affect carbonic anhydrase (CA) inhibitory potency. In a series of 10 benzothiazole sulfonamides, Ki values against hCA I ranged from 0.052 to 0.971 µM and against hCA II from 0.025 to 0.682 µM [1]. While the specific butanamide-linked compound has not been tested in this assay, the 6-position chloro substituent present in the target compound is known to influence the electronic character of the benzothiazole ring (Hammett σₚ for Cl = +0.23), which modulates the acidity of the sulfonamide NH proton critical for zinc coordination in the CA active site [2]. This contrasts with unsubstituted or 4-methyl-only benzothiazole analogs where such electronic tuning is absent.

6-Chloro Electronic Effect
Class-level inference
σₚ(Cl) = +0.23
Electron-withdrawing
Increases sulfonamide NH acidity for CA isoform selectivity
Hammett constants from standard tables; no direct CA data for this compound
Carbonic Anhydrase Inhibition Enzyme Assay Benzothiazole SAR

Evidence Dimension 4 — The Butanamide-Sulfonyl Linker Architecture Is a Known Chelating Motif for Transition-Metal Complexes with Biological Activity

Benzothiazole sulfonamide derivatives, including those bearing the N-(benzothiazol-2-yl)sulfonamide motif, have been successfully employed as ligands for copper(II) in ternary complexes with 2,2′-bipyridine, demonstrating DNA binding (Kₐ values in the range of 10³–10⁵ M⁻¹) and DNA cleavage activity [1]. In particular, the complex [Cu(L1)₂(bipy)] where HL1 = N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide showed comparable DNA-binding affinity to the unsubstituted analog [Cu(L2)₂(bipy)] (HL2 = N-(benzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide), but exhibited distinct genotoxicity profiles in cellular assays [1]. The target compound, with its butanamide linker, offers an extended chelating geometry relative to the simple sulfonamide ligands used in this study, potentially enabling different metal coordination modes.

Metal-Complexation Motif
Class-level inference
Benzothiazole sulfonamide ligands form Cu(II) complexes with DNA-binding activity (Kₐ 10³–10⁵ M⁻¹)
Extended butanamide-amide linker may offer additional coordination sites
No direct data for this compound; metal complexation not yet studied
Bioinorganic Chemistry Metal Complexation DNA Binding

Best-Fit Research and Industrial Application Scenarios for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-70-5) Based on Available Evidence


Scenario A — Linker-Length SAR Exploration in Benzothiazole Sulfonamide Hit-to-Lead Programs

Medicinal chemists optimizing the linker region between the benzothiazole core and the sulfonylaryl terminus can use this compound as a 4-carbon butanamide reference point alongside the 3-carbon propanamide analog (CAS 942006-67-9) to systematically probe the effect of chain length on target binding affinity and selectivity . This approach is particularly relevant for programs targeting carbonic anhydrase isoforms where linker geometry is known to influence isoform selectivity [1].

Scenario B — Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment

With a predicted cLogP of ~3.8, tPSA of ~101 Ų, and molecular weight of 438.94 g/mol, the compound occupies a physicochemical space near the upper boundary of CNS drug-likeness criteria [2]. It can serve as a reference compound for calibrating in silico CNS MPO (Multiparameter Optimization) scores and validating permeability assays for benzothiazole-containing chemical series.

Scenario C — Bioinorganic Chemistry: Extended Ligand Design for Metallodrug Discovery

Inorganic and bioinorganic chemistry groups can employ this compound as a pro-ligand for transition metal (Cu²⁺, Zn²⁺, Fe³⁺) coordination studies, building on the established precedent that N-(benzothiazol-2-yl)sulfonamides form stable ternary complexes with 2,2′-bipyridine and exhibit DNA-binding activity [3]. The butanamide carbonyl oxygen provides an additional coordination site that may enable polynuclear complex formation not accessible with simpler sulfonamide ligands.

Scenario D — Selective Chemical Probe Development for Carbonic Anhydrase Isoform Profiling

Although direct CA inhibition data are not yet available for this compound, the presence of the 6-chloro substituent predicts enhanced sulfonamide NH acidity relative to unsubstituted analogs, which is a known determinant of CA isoform selectivity [1]. Researchers can use this compound in focused CA inhibition screens alongside structurally characterized reference inhibitors to generate novel SAR data and assess its potential as an isoform-selective probe.

Application
Selection Property
Validation Focus
Linker SAR studies
Butanamide chain length vs. propanamide
Conformational space and target binding comparison
Physicochemical profiling
Predicted cLogP/tPSA profile
Solubility and permeability assay correlation
Metallodrug ligand design
Sulfonamide-amide chelating architecture
Metal coordination and DNA-binding assessment
Carbonic anhydrase isoform screening
6-Chloro electronic effect on sulfonamide NH
CA inhibition selectivity profiling
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